![molecular formula C12H16ClFN2O3 B2384551 Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride CAS No. 1494617-49-0](/img/structure/B2384551.png)

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride is a versatile chemical compound used in scientific research. Its unique properties enable its application in various fields, including pharmaceuticals, drug discovery, and medicinal chemistry. The compound has a CAS Number of 1494617-49-0 .

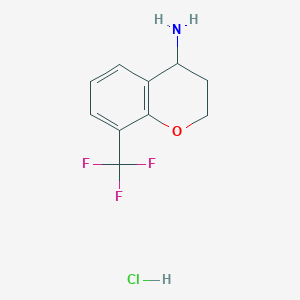

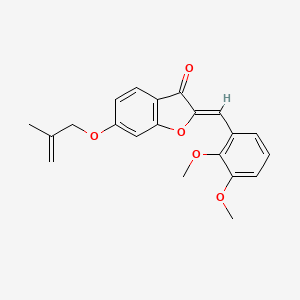

Molecular Structure Analysis

The molecular formula of Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride is C12H15FN2O3.ClH . The InChI code is 1S/C12H15FN2O3.ClH/c1-3-18-12(17)7(2)15-11(16)9-5-4-8(14)6-10(9)13;/h4-7H,3,14H2,1-2H3,(H,15,16);1H . The molecular weight is 290.72 .Physical And Chemical Properties Analysis

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride appears as a powder . It should be stored at room temperature .Aplicaciones Científicas De Investigación

Spectroscopic and Diffractometric Studies

Research on polymorphic forms of similar compounds has been conducted to understand their physical and chemical properties using spectroscopic and diffractometric techniques. For instance, studies on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride have characterized two polymorphic forms. These forms show minor but distinct differences in capillary powder X-ray diffraction patterns, suggesting analytical challenges for characterization (Vogt et al., 2013).

Antitumor Activity

A series of amino acid ester derivatives containing 5-fluorouracil, a compound with a somewhat similar structure to Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride, were synthesized and tested for their in vitro antitumor activity. One derivative showed a significant inhibitory effect against liver cancer BEL-7402, demonstrating the potential of such compounds in cancer research (Xiong et al., 2009).

Synthesis Efficiency

The efficiency of synthesis for amino acid ester derivatives has been enhanced using OxymaPure/DIC as a reagent. This method has shown superiority over traditional methods in terms of purity and yield, highlighting the importance of optimizing synthesis techniques for related compounds (El‐Faham et al., 2013).

Antinociceptive Activities

Research on enaminone compounds similar to Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride has explored their antinociceptive activities. This indicates potential applications in pain management and the study of pain pathways (Masocha et al., 2016).

Corrosion Inhibition

Diamine derivatives have been synthesized and investigated for their inhibitory action against the corrosion of mild steel in acidic solutions. This suggests potential industrial applications for related compounds in protecting materials from corrosion (Herrag et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-[(4-amino-2-fluorobenzoyl)amino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3.ClH/c1-3-18-12(17)7(2)15-11(16)9-5-4-8(14)6-10(9)13;/h4-7H,3,14H2,1-2H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWBMBCJRHAZLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC(=O)C1=C(C=C(C=C1)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)

![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)

![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)

![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2384477.png)

![3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2384483.png)

![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)

![N'-(4-chlorobenzoyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetohydrazide](/img/structure/B2384490.png)